molecular formula C11H11BrO2 B2783857 (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 2227861-33-6

(1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No. B2783857
CAS RN: 2227861-33-6
M. Wt: 255.111
InChI Key: AHFCQMWHWIMAFS-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound is of particular interest due to its unique structure and potential for novel mechanisms of action.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to involve binding to GPCRs and modulating their activity. This could have a wide range of effects on various physiological processes, depending on the specific GPCR targeted.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific GPCR targeted. For example, it has been shown to have analgesic effects in animal models by modulating the activity of certain pain receptors. It has also been shown to have anti-inflammatory effects by modulating the activity of certain immune system receptors.

Advantages and Limitations for Lab Experiments

One advantage of (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is its potential as a lead compound for the development of new drugs. Its high affinity for certain GPCRs makes it a promising starting point for drug discovery efforts. However, its mechanism of action is not fully understood, which could limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research on (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid. One area of interest is the development of new drugs based on this compound. By further understanding its mechanism of action and identifying specific GPCRs that it targets, researchers could develop more effective and targeted drugs for a variety of conditions. Another area of interest is the study of its effects on various physiological processes. By identifying specific GPCRs that it targets and understanding how it modulates their activity, researchers could gain insights into the underlying mechanisms of these processes and potentially identify new therapeutic targets.

Synthesis Methods

The synthesis of (1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid involves several steps. The starting material is 3-bromo-5-methylphenylacetic acid, which is converted into the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with cyclopropane carboxylic acid in the presence of a Lewis acid catalyst to yield the final product.

Scientific Research Applications

(1R,2R)-2-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid has been studied for its potential use in various scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, and are targets for many drugs. This compound has been shown to have high affinity for certain GPCRs, making it a potential lead compound for the development of new drugs.

properties

IUPAC Name

(1R,2R)-2-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-6-2-7(4-8(12)3-6)9-5-10(9)11(13)14/h2-4,9-10H,5H2,1H3,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFCQMWHWIMAFS-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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